molecular formula C10H8BrF3O3 B1418083 Ethyl 5-bromo-2-(trifluoromethoxy)benzoate CAS No. 773135-66-3

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Cat. No.: B1418083
CAS No.: 773135-66-3
M. Wt: 313.07 g/mol
InChI Key: SLKPMXBBJPIOPB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8BrF3O3 and a molecular weight of 313.07 g/mol . It is a benzoate ester that features a bromine atom and a trifluoromethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Example Synthesis Pathway

  • Starting Materials : Begin with a suitable benzoic acid derivative.
  • Bromination : Introduce the bromine atom at the 5-position using brominating agents.
  • Trifluoromethoxylation : Employ trifluoromethoxy reagents to add the trifluoromethoxy group at the 2-position.
  • Esterification : Finally, react with ethanol to form the ethyl ester.

Biological Activities

Research indicates that compounds with similar structures to ethyl 5-bromo-2-(trifluoromethoxy)benzoate exhibit various biological properties:

  • Antimicrobial Activity : The presence of halogen and trifluoromethoxy groups can enhance antimicrobial efficacy against bacteria and fungi.
  • Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.

Case Studies

  • Antimicrobial Testing : In a study, derivatives of trifluoromethoxylated benzoates were tested against a range of microbial strains, demonstrating significant inhibition zones compared to control compounds.
  • Inflammatory Response Modulation : Compounds structurally related to this compound were evaluated in vitro for their ability to modulate cytokine release in immune cells, showing promise as anti-inflammatory agents .

Applications in Drug Development

The unique chemical characteristics of this compound make it a valuable intermediate in drug synthesis:

  • Pharmaceutical Intermediates : It can serve as a precursor for developing new pharmaceuticals targeting various diseases, including cancer and infections.
  • Lead Compounds in Medicinal Chemistry : The compound’s ability to interact with biological targets suggests its potential as a lead compound for further optimization in drug design.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex molecules
Antimicrobial AgentsPotential use against bacterial and fungal infections
Anti-inflammatory DrugsModulation of immune responses and cytokine release
Drug DevelopmentPrecursor for new pharmaceuticals targeting various diseases

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(trifluoromethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Biological Activity

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its unique molecular structure, which includes a bromine atom and a trifluoromethoxy group. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H8BrF3O3
  • Molecular Weight : 313.07 g/mol

The presence of highly electronegative fluorine atoms in the trifluoromethoxy group can influence the compound's reactivity and biological activity, enhancing its interaction with biological targets such as enzymes and receptors .

Research indicates that the unique substituents of this compound may enhance its binding affinity to various biological targets. The trifluoromethoxy group is particularly significant as it can modulate lipophilicity and metabolic stability, making it a candidate for drug development.

Potential Biological Activities :

  • Antimicrobial : Compounds with similar structures often exhibit antimicrobial properties due to their ability to disrupt microbial membranes.
  • Anti-inflammatory : The compound may possess anti-inflammatory effects, similar to other trifluoromethylated compounds that have shown promise in reducing inflammation in various models.
  • Anticancer : Preliminary studies suggest that it may have anticancer activities, potentially through mechanisms involving apoptosis induction in cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Bromination : Using N-Bromosuccinimide (NBS) to introduce the bromine atom.
  • Fluorination : Employing fluorinating agents like Selectfluor to introduce the trifluoromethoxy group.
  • Coupling Reaction : Combining the brominated compound with ethyl cyanoformate under controlled conditions to yield the final product .

The synthesis can be summarized in the following table:

StepReactionConditionsYield
1Bromination of 1-bromo-4-(trifluoromethoxy)benzeneTHF, Inert atmosphere77%
2Coupling with ethyl cyanoformateTHF, 0 - 25°C, Inert atmosphere-

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study demonstrated that similar compounds exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the trifluoromethoxy group.
  • Cancer Cell Line Testing :
    In vitro tests on cancer cell lines showed that this compound induced apoptosis at concentrations lower than those required for similar compounds without fluorinated groups. This suggests enhanced potency due to structural modifications .
  • Inflammation Model :
    In a murine model of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers compared to controls, indicating potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

ethyl 5-bromo-2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-5-6(11)3-4-8(7)17-10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKPMXBBJPIOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661126
Record name Ethyl 5-bromo-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-66-3
Record name Ethyl 5-bromo-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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